molecular formula C14H16BrNO3 B7637706 4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid

4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid

Cat. No. B7637706
M. Wt: 326.19 g/mol
InChI Key: DMCPGMLBPMJSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid, also known as BRD3308, is a synthetic compound that has been of interest to the scientific community due to its potential applications in research.

Scientific Research Applications

4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid has been primarily used in scientific research for its potential as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, which can lead to a more compact chromatin structure and reduced gene expression. Inhibition of HDACs has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.

Mechanism of Action

4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid has been shown to selectively inhibit HDAC6, which is involved in the regulation of microtubule dynamics and protein degradation. By inhibiting HDAC6, this compound can lead to an accumulation of acetylated proteins, which can have downstream effects on cellular processes such as autophagy and immune response.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid in lab experiments is its selectivity for HDAC6, which can lead to more specific effects on cellular processes compared to non-selective HDAC inhibitors. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several potential future directions for research on 4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential for use in other areas of research such as immunology and epigenetics. Finally, the development of more efficient synthesis methods and analogs of this compound could lead to improved therapeutic potential and broader applications in research.

Synthesis Methods

4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid can be synthesized using a multi-step process. The first step involves the synthesis of 5-bromo-3,3-dimethyl-2H-indole, which is then reacted with ethyl 4-chloroacetoacetate to form this compound. The final product is obtained by hydrolyzing the ethyl ester using potassium hydroxide in ethanol.

properties

IUPAC Name

4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-14(2)8-16(12(17)5-6-13(18)19)11-4-3-9(15)7-10(11)14/h3-4,7H,5-6,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCPGMLBPMJSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=C1C=C(C=C2)Br)C(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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